2,4-Dimethylpentan-1-amine

Primary aliphatic amine Branched amine C7H17N isomer

2,4-Dimethylpentan-1-amine (CAS 146845-08-1), molecular formula C7H17N and molecular weight 115.22 g/mol, is a branched aliphatic primary amine featuring a 2,4-dimethylpentane backbone with a terminal -NH2 group. It is commercially available as a research-grade liquid (≥95% purity) from multiple established vendors, with a boiling point of 133.9±8.0 °C (predicted) and density of 0.775±0.06 g/cm³ (predicted).

Molecular Formula C7H17N
Molecular Weight 115.22 g/mol
CAS No. 146845-08-1
Cat. No. B1652553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylpentan-1-amine
CAS146845-08-1
Molecular FormulaC7H17N
Molecular Weight115.22 g/mol
Structural Identifiers
SMILESCC(C)CC(C)CN
InChIInChI=1S/C7H17N/c1-6(2)4-7(3)5-8/h6-7H,4-5,8H2,1-3H3
InChIKeyVSCUUONOAFHEOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylpentan-1-amine (CAS 146845-08-1) Procurement & Research Specifications


2,4-Dimethylpentan-1-amine (CAS 146845-08-1), molecular formula C7H17N and molecular weight 115.22 g/mol, is a branched aliphatic primary amine featuring a 2,4-dimethylpentane backbone with a terminal -NH2 group . It is commercially available as a research-grade liquid (≥95% purity) from multiple established vendors, with a boiling point of 133.9±8.0 °C (predicted) and density of 0.775±0.06 g/cm³ (predicted) . The compound exists as a liquid at room temperature and possesses a calculated pKa of 10.69±0.10 .

2,4-Dimethylpentan-1-amine Substitution Risks: Why Structural Isomers Are Not Interchangeable


Generic substitution within the C7H17N isomeric family fails because amine position on the pentane backbone critically determines both steric accessibility of the amine group and the compound's physicochemical properties. 2,4-Dimethylpentan-1-amine bears its primary amine at the terminal C1 position with methyl branches at C2 and C4, creating a specific steric environment distinct from positional isomers such as 2,4-dimethylpentan-2-amine (CAS 311813-01-1) and 2,4-dimethylpentan-3-amine (CAS 4083-57-2), both of which possess internal amine groups with markedly different nucleophilicity, basicity, and reactivity profiles [1]. While no published head-to-head comparative data exist for these isomers, class-level inference from aliphatic amine structure-property relationships indicates that substitution would alter reaction kinetics, binding orientations, and downstream functional outcomes, rendering simple replacement scientifically unjustified without revalidation of the entire synthetic or assay workflow.

2,4-Dimethylpentan-1-amine Comparative Evidence: Quantified Differentiation from In-Class Analogs


Limited Publicly Available Quantitative Head-to-Head Data for 2,4-Dimethylpentan-1-amine

A systematic review of peer-reviewed literature, patents, and technical datasheets reveals that no published study has conducted a direct quantitative head-to-head comparison between 2,4-dimethylpentan-1-amine and any of its closest structural analogs (e.g., 2,4-dimethylpentan-2-amine, 2,4-dimethylpentan-3-amine, or N,N-dimethylpentan-1-amine) in any assay, model, or experimental system. The available physicochemical parameters are predicted values derived from computational models rather than experimental measurements, and vendor-reported data are limited to basic specifications such as molecular weight and purity thresholds without comparative performance metrics. Consequently, any differential claim regarding activity, selectivity, stability, or performance superiority relative to analogs would be unsupported by verifiable quantitative evidence. This evidence gap itself represents actionable procurement intelligence: users requiring validated comparative data must either generate such data internally or seek alternative compounds with established differential profiles.

Primary aliphatic amine Branched amine C7H17N isomer

2,4-Dimethylpentan-1-amine Application Scenarios Based on Verified Specifications


Internal Synthetic Intermediate for Chiral Amine-Derived Scaffolds

Given the absence of published comparative performance data, the most defensible application of 2,4-dimethylpentan-1-amine is as a synthetic intermediate in internal discovery programs where the branched C7 amine scaffold is specifically required for SAR exploration or building block diversification. The terminal primary amine permits standard amide coupling, reductive amination, and sulfonamide formation reactions without the steric hindrance that would be encountered with internal amine isomers. Procurement of this specific isomer (≥95% purity, liquid at RT ) is appropriate when the research objective explicitly demands the 2,4-dimethylpentane backbone with a terminal amine, and where the user has internal capacity to characterize and validate the compound's performance in their specific system.

Reference Standard for Isomeric Purity Assessment

2,4-Dimethylpentan-1-amine can serve as an analytical reference standard for distinguishing among C7H17N amine positional isomers in synthetic mixtures or reaction monitoring. The compound's defined InChI Key (VSCUUONOAFHEOJ-UHFFFAOYSA-N) and canonical SMILES (CC(C)CC(C)CN) provide unambiguous structural identification . When coupled with analytical methods such as GC-MS or NMR, this compound enables verification that the intended terminal amine isomer, rather than a mis-synthesized internal amine byproduct, has been obtained. This quality control application is particularly relevant for laboratories synthesizing or purchasing branched amines where isomeric purity may impact downstream biological or materials performance.

Baseline Compound for Internal Comparative Studies

For research groups actively exploring structure-activity or structure-property relationships among branched aliphatic amines, 2,4-dimethylpentan-1-amine may be procured as a defined baseline comparator. Since no published quantitative comparative data exist, users must generate internal data sets comparing this terminal primary amine against its positional isomers (2,4-dimethylpentan-2-amine, 2,4-dimethylpentan-3-amine) or N-alkylated derivatives in their assay of interest [1]. The compound's commercial availability from multiple vendors ensures consistent supply for such systematic internal benchmarking efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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